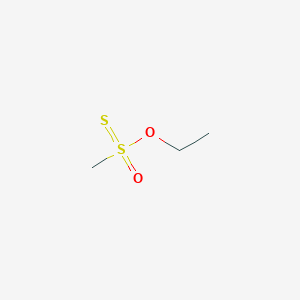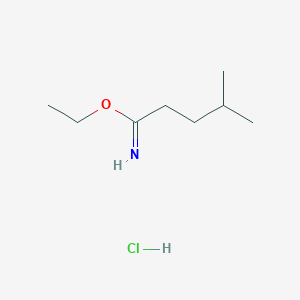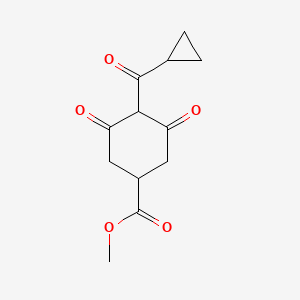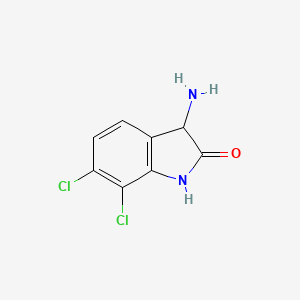
2-(Difluoromethyl)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring substituted with a difluoromethyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)cyclobutan-1-amine typically involves the difluoromethylation of cyclobutanone derivatives. One common method includes the use of difluoromethylating agents such as fluoroform in the presence of a base. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency. These methods utilize fluoroform as a reagent and are designed to be highly atom-efficient, making them suitable for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated ketones, carboxylic acids, and various substituted amines .
科学的研究の応用
2-(Difluoromethyl)cyclobutan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 2-(Difluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards biological targets .
類似化合物との比較
3-(Difluoromethyl)cyclobutan-1-amine: This compound has a similar structure but with the difluoromethyl group at a different position on the cyclobutane ring.
Difluoromethylated Ketones: These compounds share the difluoromethyl group but differ in their core structures.
Uniqueness: 2-(Difluoromethyl)cyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclobutane ring and a difluoromethyl group makes it particularly interesting for applications requiring high stability and specific reactivity .
特性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC名 |
2-(difluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2 |
InChIキー |
XLYVASGSYGCJCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


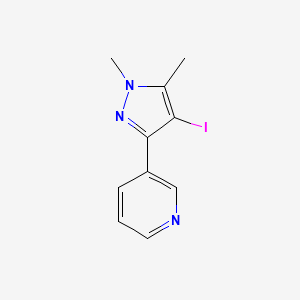

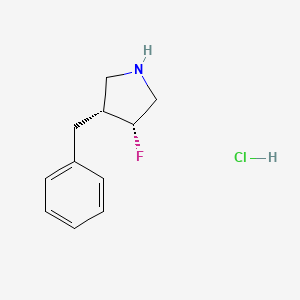
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)
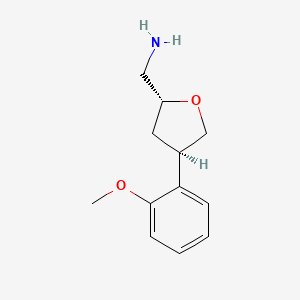
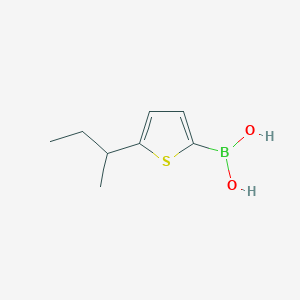
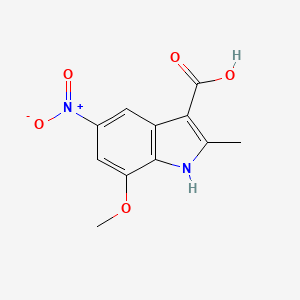
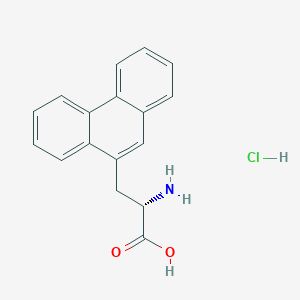
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
